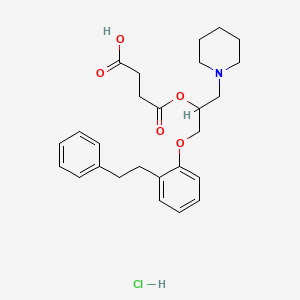
Butanedioic acid, mono(1-((2-(2-phenylethyl)phenoxy)methyl)-2-(1-piperidinyl)ethyl) ester, hydrochloride
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields.
Synthesis Analysis
This involves a detailed study of the methods and steps involved in the synthesis of the compound. It includes the starting materials, reagents, catalysts, and conditions required for the synthesis.Molecular Structure Analysis
This involves studying the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis and Analysis
Coulometric Generation of H+ Ions : Esters of gallic acid, including butanedioic acid derivatives, have been used in the coulometric generation of H+ ions. This method is used for titrating organic bases like pyridine, piperidine, and quinoline, with high current efficiency (100%) (Mihajlović et al., 1990).
Synthesis of Functional Cyclic Esters : Research on the synthesis and copolymerization of new cyclic esters containing functional groups, including derivatives of butanedioic acid, highlights their potential in creating hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Applications in Biochemistry and Pharmacology
Isolation from Natural Sources : A study identified butanedioic acid derivatives among compounds isolated from a mangrove-derived fungus. This indicates potential biological activity and applications in natural product chemistry (Mei et al., 2020).
Pharmacokinetics Study : Although details on the specific compound are limited, related compounds like Butanediol 1,4 have been studied for their pharmacokinetic properties in various species, indicating a potential area of research for related butanedioic acid esters (Vree et al., 1978).
Applications in Material Science
Fabrication of Micelles and Nanogels : A study on the fabrication of micelles and nanogels using poly(butanedioic acid esters) demonstrates their potential in developing sophisticated, controllable nanocarriers, which could be significant in biomedical applications (Jin et al., 2010).
Ester Hydrolysis and Chiral Synthesis : The enzymatic hydrolysis of butanoic esters, related to butanedioic acid esters, has been explored, highlighting their relevance in stereoselective synthesis and organic chemistry (Waagen et al., 1993).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves discussing potential future research directions and applications for the compound.
Propiedades
IUPAC Name |
4-oxo-4-[1-[2-(2-phenylethyl)phenoxy]-3-piperidin-1-ylpropan-2-yl]oxybutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO5.ClH/c28-25(29)15-16-26(30)32-23(19-27-17-7-2-8-18-27)20-31-24-12-6-5-11-22(24)14-13-21-9-3-1-4-10-21;/h1,3-6,9-12,23H,2,7-8,13-20H2,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPBQPHLYNIIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2CCC3=CC=CC=C3)OC(=O)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901007129 | |
| Record name | 4-Oxo-4-({1-[2-(2-phenylethyl)phenoxy]-3-(piperidin-1-yl)propan-2-yl}oxy)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901007129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanedioic acid, mono(1-((2-(2-phenylethyl)phenoxy)methyl)-2-(1-piperidinyl)ethyl) ester, hydrochloride | |
CAS RN |
86819-29-6 | |
| Record name | Butanedioic acid, mono(1-((2-(2-phenylethyl)phenoxy)methyl)-2-(1-piperidinyl)ethyl) ester, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086819296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-4-({1-[2-(2-phenylethyl)phenoxy]-3-(piperidin-1-yl)propan-2-yl}oxy)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901007129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



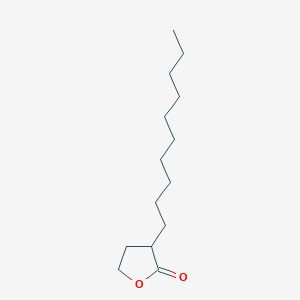

![N-[(4-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B1608810.png)

![Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate](/img/structure/B1608813.png)

![2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline](/img/structure/B1608815.png)
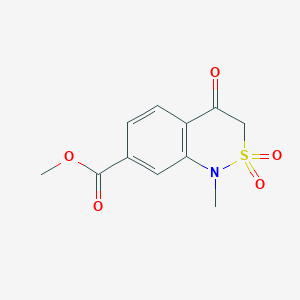



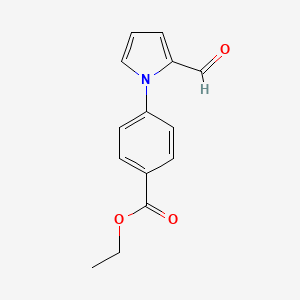
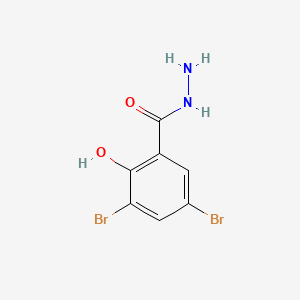
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride](/img/structure/B1608824.png)